Cyanidin 3-sambubioside
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Overview
Description
Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red to purple color and is commonly found in plants such as Hibiscus sabdariffa and certain berries. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-sambubioside can be extracted from natural sources such as cranberries and Hibiscus sabdariffa. The extraction process typically involves high-performance counter-current chromatography (CCC) using a two-phase solvent system composed of butanol, 0.05% aqueous trifluoroacetic acid, and methanol in a volume ratio of 4:5:1 . The crude extract is further purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification using advanced chromatographic techniques. The use of robotic solvent system selection and solid-phase extraction (SPE) methods enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the conjugated double bond system in the anthocyanin structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as methanol or ethanol in the presence of acidic catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin-3-glucoside and cyanidin-3-rutinoside, depending on the specific reaction conditions .
Scientific Research Applications
Cyanidin 3-sambubioside has a wide range of applications in scientific research:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: this compound has been investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective effects.
Mechanism of Action
Cyanidin 3-sambubioside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Cardioprotective Effects: It enhances endothelial function and reduces the risk of atherosclerosis by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol.
Comparison with Similar Compounds
Cyanidin 3-sambubioside is similar to other anthocyanins such as delphinidin-3-sambubioside and cyanidin-3-glucoside. it is unique in its specific glycosylation pattern, which influences its solubility, stability, and bioavailability .
Delphinidin-3-sambubioside: Similar in structure but has different antioxidant and anti-inflammatory properties.
Cyanidin-3-glucoside: Shares similar health benefits but differs in its glycosylation, affecting its absorption and metabolism.
Properties
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXEGJOYVNGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31073-32-2 |
Source
|
Record name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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